molecular formula C15H18FNO4 B2478743 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid CAS No. 2126160-13-0

1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid

Cat. No.: B2478743
CAS No.: 2126160-13-0
M. Wt: 295.31
InChI Key: OWVCZACUMSLWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid is a synthetic organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group attached to the indoline ring. It is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.

    Deprotection: TFA in dichloromethane or HCl in methanol are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Various substituted indoline derivatives.

    Deprotection: 4-fluoro-6-methylindoline-2-carboxylic acid.

    Oxidation: Indole derivatives.

    Reduction: Tetrahydroindoline derivatives.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of novel therapeutic agents, particularly in the field of oncology and neurology.

    Industry: Applied in the production of fine chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted reactions during multi-step synthesis. The removal of the Boc group is facilitated by the formation of a tert-butyl cation, which is stabilized by resonance and subsequently eliminated, resulting in the formation of the free amine .

Comparison with Similar Compounds

  • 1-(tert-Butoxycarbonyl)indole-2-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-4-methylindoline-2-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-6-fluoroindoline-2-carboxylic acid

Uniqueness: 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the indoline ring, which can significantly influence its reactivity and the properties of the final products. The combination of these substituents provides a distinct steric and electronic environment, making it a valuable intermediate in the synthesis of specialized compounds .

Properties

IUPAC Name

4-fluoro-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-8-5-10(16)9-7-12(13(18)19)17(11(9)6-8)14(20)21-15(2,3)4/h5-6,12H,7H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVCZACUMSLWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(N2C(=O)OC(C)(C)C)C(=O)O)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.